molecular formula C9H5BrN2O3 B8421212 1-Bromo-4-oxo-3,4-dihydro-phthalazine-6-carboxylic acid

1-Bromo-4-oxo-3,4-dihydro-phthalazine-6-carboxylic acid

Cat. No.: B8421212
M. Wt: 269.05 g/mol
InChI Key: ZHVPYDSBCCOSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-oxo-3,4-dihydro-phthalazine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrN2O3 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

1-bromo-4-oxo-3H-phthalazine-6-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-7-5-2-1-4(9(14)15)3-6(5)8(13)12-11-7/h1-3H,(H,12,13)(H,14,15)

InChI Key

ZHVPYDSBCCOSGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NN=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Dioxo-1,2,3,4-tetrahydro-phthalazine-6-carboxylic acid (91.0 g, 0.44 mol) was suspended in DCE (1.0 L) and phosphorus pentabromide (761.0 g, 1.77 mol) was added in three portions and the reaction heated to reflux for 24 hours. The reaction was cooled to RT and poured onto ice (2.5 kg) and the resulting precipitate filtered and washed with water to give the crude product (130.0 g). This crude material was suspended in HOAc (1.6 L) and heated to 125° C. for 2 h. The reaction was cooled to RT and poured onto ice (1.5 kg) and the resulting precipitate filtered. The solid was washed with water and dried to give the title compound (85 g, 73% yield) as a yellow solid. Tr=0.94 min, m/z (ES+) (M+H)+ 310 & 312
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
761 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1.6 L
Type
solvent
Reaction Step Five
Yield
73%

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